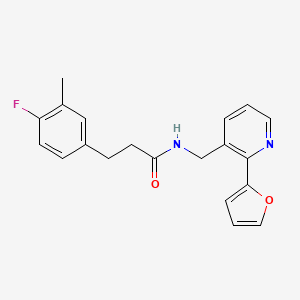

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-phenylbutanamide” is an amide with a furan ring and a phenyl group attached. Furan is a five-membered aromatic ring with an oxygen atom . Amides are common functional groups in organic chemistry and biochemistry, comprising a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative in an amide coupling reaction . The furan ring could potentially be introduced via a reaction with a furan-containing compound .Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the amide group could result in the formation of hydrogen bonds, influencing the compound’s three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide, phenyl, and furan groups. The furan ring is aromatic and relatively stable but can be reactive under certain conditions . The amide group might participate in various reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Biological Activity Studies

Antimicrobial Activity : A study by Idhayadhulla, A., Kumar, R., & Abdul, N. (2012) described the synthesis of new series of pyrazole and imidazole derivatives, including 3-(furan-2-yl)-4-(5-hydroxy-4H-pyrazol-3-yl)-N-phenylbutanamide, utilizing the Mannich base method. These compounds were evaluated for their antimicrobial activities, showcasing the broad potential of furan derivatives in developing antimicrobial agents Idhayadhulla, A., Kumar, R., & Abdul, N. (2012).

Antidepressant and Antianxiety Properties : Research conducted by Kumar, J., Chawla, G., Akhtar, M., Sahu, K., Rathore, V., & Sahu, S. (2017) focused on synthesizing novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating their antidepressant and antianxiety activities through Porsolt’s behavioral despair test and the plus maze method Kumar, J., Chawla, G., Akhtar, M., Sahu, K., Rathore, V., & Sahu, S. (2017).

Biomass-derived Furan Compounds for Sustainable Chemistry : A study by Román‐Leshkov, Y., Chheda, J., & Dumesic, J. (2006) developed a process for converting fructose into 5-hydroxymethylfurfural (HMF), a furan derivative, demonstrating the utility of biomass-derived compounds in producing sustainable chemicals Román‐Leshkov, Y., Chheda, J., & Dumesic, J. (2006).

Biobased Polyesters from Furan Derivatives : Jiang, Y., Woortman, A., Alberda van Ekenstein, G. A. V., Petrović, D., & Loos, K. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, highlighting the potential of furan derivatives in developing environmentally friendly materials Jiang, Y., Woortman, A., Alberda van Ekenstein, G. A. V., Petrović, D., & Loos, K. (2014).

Mechanism of Action

Target of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . .

Mode of Action

The mode of action of furan derivatives can vary greatly depending on their specific structure and the biological system they interact with

Biochemical Pathways

Furan derivatives can affect a variety of biochemical pathways due to their diverse biological activities . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-18(21,13-16-10-6-12-22-16)14-19-17(20)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,21H,5,9,11,13-14H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWOJLUEQVAZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)CCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2687171.png)

![4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687174.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)